3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Overview
Description
3-Methyl-3-azabicyclo[311]heptan-6-one hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrrolidine with a suitable ketone in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process often includes steps such as purification through recrystallization and the use of advanced techniques like high-performance liquid chromatography (HPLC) to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, under basic conditions or with phase-transfer catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.
3-Methyl-2-azabicyclo[2.2.1]heptane: Differs in the ring structure, leading to different chemical and biological properties.
3-Methyl-3-azabicyclo[3.2.1]octan-6-one: Has an additional carbon in the ring, which can influence its stability and reactivity.
Uniqueness
3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical properties, such as increased rigidity and specific reactivity patterns, making it valuable in various research and industrial applications.
This detailed overview provides a comprehensive understanding of 3-Methyl-3-azabicyclo[311]heptan-6-one hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-8-3-5-2-6(4-8)7(5)9;/h5-6H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICHVKSYUCVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)C2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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